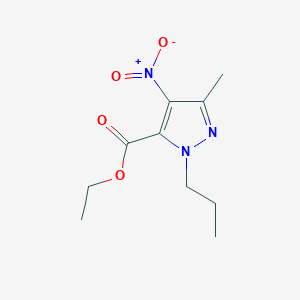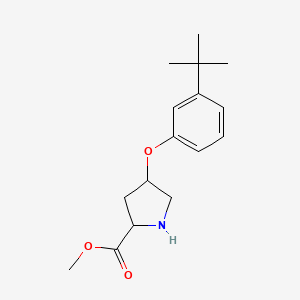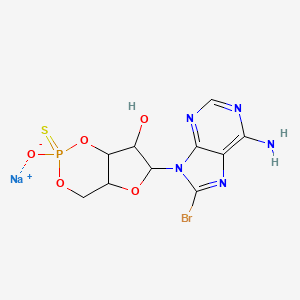![molecular formula C16H27ClN2O2 B12107502 1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12107502.png)
1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-diméthoxyphényl)-1-éthylpyrrolidin-3-yl]-N-méthylméthanamine ; chlorhydrate est un composé organique complexe présentant un potentiel significatif dans divers domaines scientifiques. Ce composé présente un cycle pyrrolidine substitué par un groupe 2,4-diméthoxyphényle et une chaîne éthylique, ce qui en fait une structure unique aux propriétés chimiques diverses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-[2-(2,4-diméthoxyphényl)-1-éthylpyrrolidin-3-yl]-N-méthylméthanamine ; chlorhydrate implique généralement plusieurs étapes :
Formation du cycle pyrrolidine : Cette étape peut être réalisée par une réaction de cyclisation impliquant une amine appropriée et un composé carbonylé.
Substitution par le groupe 2,4-diméthoxyphényle : Cette étape implique souvent une réaction de substitution nucléophile où le cycle pyrrolidine est mis à réagir avec un halogénure de 2,4-diméthoxyphényle en conditions basiques.
Introduction de la chaîne éthylique : Ceci peut être fait via une réaction d'alkylation utilisant des halogénures d'éthyle.
Méthylation et formation du chlorhydrate : La dernière étape implique la méthylation du groupe amine suivie de la conversion en sel chlorhydrate à l'aide d'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des étapes synthétiques ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et l'utilisation de réactifs de haute pureté pour minimiser les impuretés.
Analyse Des Réactions Chimiques
Types de réactions
1-[2-(2,4-diméthoxyphényl)-1-éthylpyrrolidin-3-yl]-N-méthylméthanamine ; chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents comme le permanganate de potassium ou le trioxyde de chrome, conduisant potentiellement à la formation de cétones ou d'acides carboxyliques.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant de l'hydrogène gazeux en présence d'un catalyseur comme le palladium sur carbone, conduisant à la formation de dérivés d'amines réduits.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des groupes méthoxy, en utilisant des réactifs comme l'hydrure de sodium et les halogénures d'alkyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrogène gazeux avec du palladium sur carbone.
Substitution : Hydrure de sodium et halogénures d'alkyle dans des solvants aprotiques comme le diméthylformamide.
Produits majeurs
Oxydation : Cétones, acides carboxyliques.
Réduction : Dérivés d'amines réduits.
Substitution : Dérivés alkylés aux positions méthoxy.
Applications de la recherche scientifique
1-[2-(2,4-diméthoxyphényl)-1-éthylpyrrolidin-3-yl]-N-méthylméthanamine ; chlorhydrate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Utilisation potentielle dans l'étude des interactions récepteur-ligand en raison de sa structure unique.
Médecine : Étudié pour ses propriétés pharmacologiques potentielles, notamment en tant que précurseur pour le développement de médicaments.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme par lequel 1-[2-(2,4-diméthoxyphényl)-1-éthylpyrrolidin-3-yl]-N-méthylméthanamine ; chlorhydrate exerce ses effets est probablement lié à son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. La structure du composé lui permet de s'adapter aux sites de liaison sur ces cibles, modulant potentiellement leur activité. Les voies exactes impliquées dépendraient de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying receptor-ligand interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride exerts its effects is likely related to its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-[2-(2,4-diméthoxyphényl)-1-méthylpyrrolidin-3-yl]-N-méthylméthanamine ; chlorhydrate
- 1-[2-(2,4-diméthoxyphényl)-1-éthylpyrrolidin-3-yl]-N-éthylméthanamine ; chlorhydrate
Unicité
1-[2-(2,4-diméthoxyphényl)-1-éthylpyrrolidin-3-yl]-N-méthylméthanamine ; chlorhydrate est unique en raison de son motif de substitution spécifique et de la présence à la fois de groupes méthoxy et d'une chaîne éthylique. Cette combinaison de caractéristiques peut entraîner une réactivité chimique et une activité biologique distinctes par rapport aux composés similaires.
Cet aperçu détaillé fournit une compréhension complète de 1-[2-(2,4-diméthoxyphényl)-1-éthylpyrrolidin-3-yl]-N-méthylméthanamine ; chlorhydrate, couvrant sa synthèse, ses réactions, ses applications et ses propriétés uniques
Propriétés
IUPAC Name |
1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18-9-8-12(11-17-2)16(18)14-7-6-13(19-3)10-15(14)20-4;/h6-7,10,12,16-17H,5,8-9,11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGVTXDGQLUEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1C2=C(C=C(C=C2)OC)OC)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B12107448.png)


![1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107461.png)


![Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12107497.png)


![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)
![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)

